molecular formula C15H16N2O4 B588475 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester CAS No. 1391052-71-3

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester

Cat. No.: B588475
CAS No.: 1391052-71-3
M. Wt: 288.303
InChI Key: BUDPNDIDYKPISP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester typically involves several steps:

    Starting Material: The synthesis begins with zolmitriptan as the starting material.

    Removal of 2-(Dimethylamino)ethyl Group: This step involves the selective removal of the 2-(dimethylamino)ethyl group from zolmitriptan.

    Addition of Acetic Acid Methyl Ester Group:

Chemical Reactions Analysis

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester can undergo various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with serotonin receptors, similar to zolmitriptan, leading to vasoconstriction and relief of migraine symptoms .

Comparison with Similar Compounds

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-14(18)6-10-7-16-13-3-2-9(5-12(10)13)4-11-8-21-15(19)17-11/h2-3,5,7,11,16H,4,6,8H2,1H3,(H,17,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDPNDIDYKPISP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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